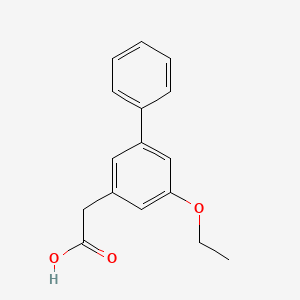

3-Biphenylacetic acid, 5-ethoxy-

Beschreibung

3-Biphenylacetic acid, 5-ethoxy- is a substituted biphenyl derivative featuring an acetic acid moiety at the 3-position of the biphenyl backbone and an ethoxy (-OCH₂CH₃) group at the 5-position. This compound belongs to the phenylacetic acid class, which is widely studied for its pharmacological and material science applications.

Eigenschaften

CAS-Nummer |

61888-55-9 |

|---|---|

Molekularformel |

C16H16O3 |

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

2-(3-ethoxy-5-phenylphenyl)acetic acid |

InChI |

InChI=1S/C16H16O3/c1-2-19-15-9-12(10-16(17)18)8-14(11-15)13-6-4-3-5-7-13/h3-9,11H,2,10H2,1H3,(H,17,18) |

InChI-Schlüssel |

IDQDNOFOJRPGRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-biphenylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of 5-Ethoxy-3-biphenylacetic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-3-biphenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-3-biphenylacetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-3-biphenylacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Ethoxy vs. Methoxy

- (3'-Methoxy-biphenyl-2-yl)-acetic acid (CAS: 108478-56-4): Structural Difference: The methoxy (-OCH₃) group at the 3'-position (outer phenyl ring) contrasts with the 5-ethoxy substitution in the target compound. Impact: Methoxy is smaller and less lipophilic than ethoxy, which may reduce steric hindrance and alter binding affinity in receptor-ligand interactions.

Core Structure Variations: Biphenyl vs. Benzo[b]thiophene

- Benzo[b]thiophene-3-acetic acid, 5-methoxy (CAS: 30129-68-1):

- Structural Difference : Replaces the biphenyl core with a benzo[b]thiophene ring system.

- Impact : The sulfur atom in the thiophene ring enables unique π-π stacking and hydrogen-bonding interactions. The 5-methoxy substitution here may enhance solubility but lacks the extended aromaticity of biphenyl systems, affecting target selectivity .

Substituent Position and Electronic Effects

- 3,5-Dimethylphenylacetic acid (CAS: 42288-46-0):

- Structural Difference : Methyl (-CH₃) groups at the 3- and 5-positions instead of ethoxy.

- Impact : Methyl groups are electron-donating but less polar than ethoxy, reducing solubility in aqueous media. The absence of an oxygen atom limits hydrogen-bonding capacity, which may decrease binding potency in enzyme-inhibitor systems .

Key Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Metabolic Stability : Ethoxy groups in biphenyl systems may confer resistance to cytochrome P450-mediated oxidation compared to methoxy analogs, as seen in indole derivatives .

- Binding Affinity : The biphenyl core’s planar structure facilitates π-π interactions with hydrophobic enzyme pockets, while ethoxy groups may improve selectivity over methyl-substituted analogs .

- Synthetic Challenges: Introducing ethoxy groups to biphenyl systems requires precise control to avoid side reactions, as demonstrated in quinoxaline rearrangements .

Biologische Aktivität

3-Biphenylacetic acid, 5-ethoxy- is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores the biological activity of this compound, drawing on various studies and research findings.

Molecular Structure:

- Molecular Formula: C16H18O2

- Molecular Weight: 258.31 g/mol

- IUPAC Name: 3-(5-ethoxy-biphenyl)-acetic acid

The biological activity of 3-biphenylacetic acid, 5-ethoxy- is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that biphenyl derivatives can modulate receptor activity, particularly the Retinoid X Receptor (RXR) family.

Key Mechanisms:

- Receptor Binding:

-

Enzyme Interactions:

- Studies suggest that biphenylacetic acid derivatives can influence the activity of various enzymes, potentially enhancing or inhibiting their functions depending on the context. For instance, it has been observed to enhance the antagonistic action of fluoroquinolones on GABA(A) receptors, suggesting a modulatory role in neurotransmission .

Antimicrobial Activity

Research has indicated that biphenylacetic acid compounds may enhance the effectiveness of certain antibiotics. Specifically, 3-biphenylacetic acid, 5-ethoxy- has been noted to improve the antagonistic effects of fluoroquinolones against bacterial strains by modulating GABA(A) receptor responses .

Anti-inflammatory Properties

The compound's interaction with RXRs suggests a potential role in anti-inflammatory pathways. The modulation of RXR activity can influence the expression of genes involved in inflammation, making it a candidate for further investigation in inflammatory diseases.

Data Table: Biological Activity Overview

Case Studies

-

Case Study on RXR Modulation:

A study demonstrated that structural modifications in biphenyl derivatives could significantly alter their potency as RXR agonists. The introduction of ethoxy groups increased binding affinity for RXRα and RXRβ, underscoring the importance of chemical structure in biological activity . -

Antimicrobial Efficacy Study:

In vitro experiments showed that 3-biphenylacetic acid, 5-ethoxy-, when combined with norfloxacin, exhibited enhanced inhibitory effects on bacterial growth compared to norfloxacin alone. This suggests a synergistic effect that could be leveraged in antibiotic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.